molecular formula C20H18ClN3O3S B1261223 2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide

2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide

Cat. No. B1261223
M. Wt: 415.9 g/mol
InChI Key: XXPOVHWBIPWWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide is a member of benzamides.

Scientific Research Applications

Capillary Electrophoresis in Analytical Chemistry

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate (IM) and related substances including compounds similar to the given chemical structure. This method is significant for quality control in pharmaceuticals.

Metabolism and Distribution in Pharmacokinetics

Qin Yue et al. (2011) investigated the metabolism and distribution of GDC-0449, a compound related to the specified chemical structure, in rats and dogs. This study is crucial for understanding the pharmacokinetics of related drugs.

Histone Deacetylase Inhibition in Cancer Research

In cancer research, Zhou et al. (2008) described the design and synthesis of a compound structurally similar to the specified chemical, highlighting its role as a histone deacetylase inhibitor with potential anticancer applications.

Synthesis of Key Intermediates in Pharmaceutical Manufacturing

Research by Xiu-lan (2009) focused on synthesizing key intermediates for pharmaceuticals, such as Tianeptine, using processes involving compounds structurally related to the specified chemical.

Inhibition of Type III Secretion in Bacterial Infections

A study by Kauppi et al. (2007) identified a compound similar to the specified chemical as a type III secretion inhibitor in Yersinia, which has potential implications in treating bacterial infections.

Development of Anticancer Agents

Research presented by Redda et al. (2011) involved the synthesis of benzamide/benzene sulfonamide derivatives, structurally akin to the specified chemical, for their potential use as anticancer agents.

Pro-apoptotic Activity in Cancer Therapy

Yılmaz et al. (2015) synthesized derivatives of indapamide, related to the specified chemical, demonstrating proapoptotic activity, highlighting their potential in cancer therapy.

Anticonvulsant Enaminones in Neurology

The study by Kubicki et al. (2000) on the crystal structures of anticonvulsant enaminones, related to the given chemical structure, contributes to neurology and drug design.

Serotonin Receptor Agonism in Gastrointestinal Motility

Sonda et al. (2003) synthesized benzamide derivatives related to the specified chemical, evaluating their role as serotonin receptor agonists in gastrointestinal motility.

Synthesis Techniques in Chemical Engineering

Luo & Huang (2004) described the solid-phase synthesis of N-p-Methylbenzyl Benzamide, demonstrating advancements in synthesis techniques relevant to chemical engineering.

properties

Product Name

2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18ClN3O3S/c1-14-6-8-15(9-7-14)12-23-20(25)17-4-2-3-5-18(17)24-28(26,27)16-10-11-19(21)22-13-16/h2-11,13,24H,12H2,1H3,(H,23,25)

InChI Key

XXPOVHWBIPWWOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CN=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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